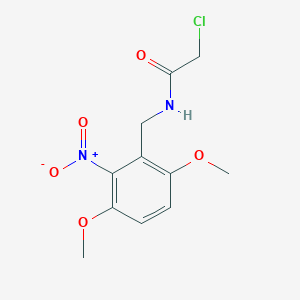
2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide typically involves the reaction of 3,6-dimethoxy-2-nitrobenzyl chloride with chloroacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiols in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products with different functional groups replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Aldehydes or acids derived from the methoxy groups.
Scientific Research Applications
2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitrophenyl moiety may also contribute to the compound’s biological activity through interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: Similar structure but with different substituents on the aromatic ring.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains a triazine ring instead of a nitrophenyl group.
Uniqueness
2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide is unique due to the combination of its chloroacetamide and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13ClN2O5 |
|---|---|
Molecular Weight |
288.68 g/mol |
IUPAC Name |
2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H13ClN2O5/c1-18-8-3-4-9(19-2)11(14(16)17)7(8)6-13-10(15)5-12/h3-4H,5-6H2,1-2H3,(H,13,15) |
InChI Key |
LJFUKZBMGHKXIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])CNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















